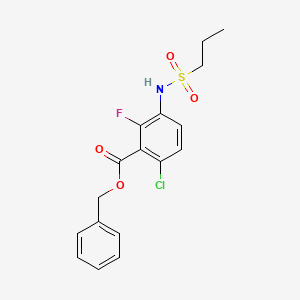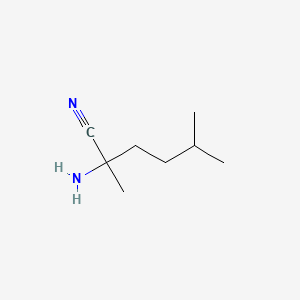![molecular formula C11H20O4 B8331729 1-[3-Hydroxy-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]cyclopropanol](/img/structure/B8331729.png)
1-[3-Hydroxy-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]cyclopropanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-Hydroxy-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]cyclopropanol is a complex organic compound featuring a cyclopropanol ring and a tetrahydropyran moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Hydroxy-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]cyclopropanol typically involves multiple steps. One common method involves the hydroalkoxylation of γ- and δ-hydroxy olefins, which can be catalyzed by platinum or other transition metals . The reaction conditions often include room temperature and the presence of various functional groups such as pivaloate and acetate esters .
Industrial Production Methods
The use of lanthanide triflates and other efficient catalysts can facilitate the intramolecular cyclization necessary to form the tetrahydropyran ring .
Analyse Chemischer Reaktionen
Types of Reactions
1-[3-Hydroxy-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]cyclopropanol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include cerium ammonium nitrate for oxidation and various reducing agents such as sodium borohydride . The reactions typically occur under mild conditions, often at room temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different alcohols .
Wissenschaftliche Forschungsanwendungen
1-[3-Hydroxy-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]cyclopropanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism by which 1-[3-Hydroxy-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]cyclopropanol exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the tetrahydropyran ring play crucial roles in these interactions, facilitating binding to enzymes and other proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydro-2-(2-propynyloxy)-2H-pyran: Similar in structure but with a propynyloxy group instead of a hydroxypropyl group.
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: Contains a hydroxylamine group instead of a cyclopropanol ring.
Uniqueness
1-[3-Hydroxy-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]cyclopropanol is unique due to its combination of a cyclopropanol ring and a tetrahydropyran moiety.
Eigenschaften
Molekularformel |
C11H20O4 |
|---|---|
Molekulargewicht |
216.27 g/mol |
IUPAC-Name |
1-[3-hydroxy-2-(oxan-2-yloxy)propyl]cyclopropan-1-ol |
InChI |
InChI=1S/C11H20O4/c12-8-9(7-11(13)4-5-11)15-10-3-1-2-6-14-10/h9-10,12-13H,1-8H2 |
InChI-Schlüssel |
GVNBQSGOUGUAKR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)OC(CC2(CC2)O)CO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














